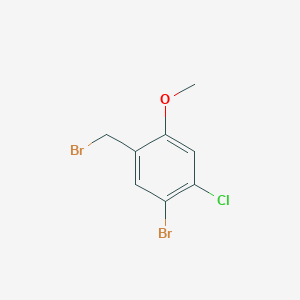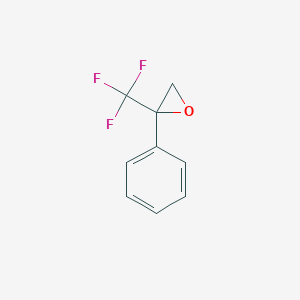
2-Phenyl-2-(trifluoromethyl)oxirane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Phenyl-2-(trifluoromethyl)oxirane” is a chemical compound with the CAS Number: 75590-22-6 . It has a molecular weight of 188.15 and its IUPAC name is 2-phenyl-2-(trifluoromethyl)oxirane . It is typically stored at 4°C and is in liquid form .
Synthesis Analysis
The synthesis of (trifluoromethyl)oxirane can be achieved through the reaction of 3,3,3-trifluoropropene with N-bromosuccinimide in acetic acid at 65—70 °C . This affords 3-acetoxy-2-bromo-1,1,1-trifluoropropane. When treated with an alkali, the latter is readily converted into (trifluoromethyl)oxirane .
Molecular Structure Analysis
The InChI code for “2-Phenyl-2-(trifluoromethyl)oxirane” is 1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 . This code provides a unique identifier for the molecular structure of the compound.
Chemical Reactions Analysis
The ring-opening reaction of oxirane by carboxylic acid is a classical method to produce β-hydroxypropyl ester . Tertiary amines are often used as catalysts to decrease curing temperature . The presence of tertiary amines also affects the regiocontrol of the ring cleavage and leads to β-hydroxypropyl ester formation .
Physical And Chemical Properties Analysis
“2-Phenyl-2-(trifluoromethyl)oxirane” is a liquid and is stored at temperatures around 4°C .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
2-Phenyl-2-(trifluoromethyl)oxirane derivatives have been investigated for their potential biological activities. For example, a study conducted by Eistetter and Wolf (1982) synthesized a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, revealing that most compounds exhibited significant blood glucose-lowering activities in fasted rats. The study highlighted the influence of substituents like Cl or CF3 on the phenyl ring in determining effectiveness (Eistetter & Wolf, 1982).
Chiral Resolution Reagents
(S)-2-[(R)-Fluoro(phenyl)methyl]oxirane, a derivative of 2-Phenyl-2-(trifluoromethyl)oxirane, has been used as a chiral resolution reagent for α-chiral amines. Rodríguez-Escrich et al. (2005) reported that this compound reacts with various α-chiral primary and secondary amines, offering a versatile method for analyzing scalemic mixtures of amines (Rodríguez-Escrich et al., 2005).
Synthesis of Enantiomerically Pure Compounds
The synthesis of enantiomerically pure (R)- and (S)-(trifluoromethyl)oxirane has been explored. Bussche-Hünnefeld, Cescato, and Seebach (1992) discussed the reduction of ethyl trifluoropyruvate to rac-trifluorolactic acid, followed by resolution and conversion into the oxirane, demonstrating a method to obtain these compounds with high enantiomeric purity (Bussche-Hünnefeld et al., 1992).
Polymerization Studies
The potential of 2-Phenyl-2-(trifluoromethyl)oxirane in polymerization has been explored in several studies. For instance, Soeda et al. (2002) investigated the enzymatic ring-opening polymerization of oxiranes like glycidyl phenyl ether with dicarboxylic anhydrides to produce polyesters containing some ether linkages (Soeda et al., 2002).
Structure and Spectroscopy
The molecular structure of phenyloxirane, a closely related compound, has been studied using ab initio vibrational spectroscopy. Ashvar, Devlin, and Stephens (1999) analyzed the vibrational spectra and determined the structure of phenyloxirane in solution (Ashvar et al., 1999).
Mecanismo De Acción
Safety and Hazards
The compound is associated with several hazard statements including H302, H311, H315, H318, H335, and H351 . Precautionary measures include P201, P202, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P310, P312, P330, P332+P313, P361, P362, P363, P403+P233, P405, and P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-phenyl-2-(trifluoromethyl)oxirane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7F3O/c10-9(11,12)8(6-13-8)7-4-2-1-3-5-7/h1-5H,6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCJQTSDFRCDMGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)(C2=CC=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7F3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Phenyl-2-(trifluoromethyl)oxirane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2-Methoxypyridin-3-yl)-[3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]methanone](/img/structure/B2682586.png)
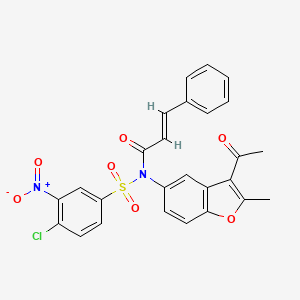
![(3aR,5r,6aS)-tert-Butyl 5-hydroxyhexahydrocyclopenta[c]pyrrole-2(1H)-carboxylate](/img/no-structure.png)

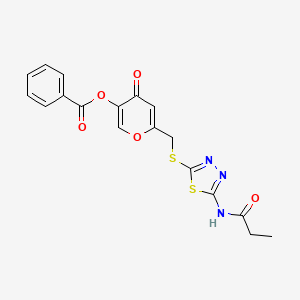
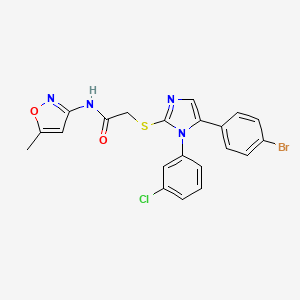
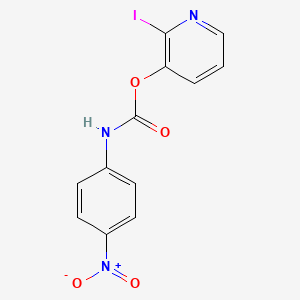
![N-[(E)-[1-amino-2-(2,4-dichlorophenoxy)ethylidene]amino]-2-[(4-cyano-5-methyl-1,2-thiazol-3-yl)sulfanyl]acetamide](/img/structure/B2682600.png)
![5-Oxaspiro[3.4]oct-7-ene](/img/structure/B2682602.png)
![(Z)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2682603.png)
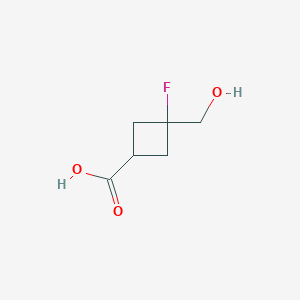
![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)
![N-[(1-Aminocycloheptyl)methyl]-1-tert-butyl-5-methylpyrazole-4-carboxamide;dihydrochloride](/img/structure/B2682607.png)
